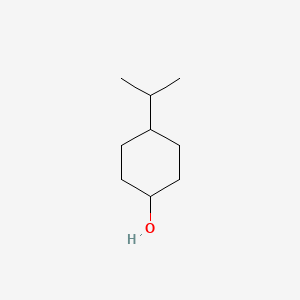

4-Isopropylcyclohexanol

描述

Significance and Research Rationale

The academic significance of 4-isopropylcyclohexanol (B103256) stems primarily from its utility as a model for studying stereochemistry and reaction mechanisms. Cyclohexane (B81311) derivatives are fundamental building blocks in organic chemistry and are present in numerous natural products and synthetic compounds. researchgate.net Research on this compound provides insight into how the spatial arrangement of functional groups influences the physical and chemical properties of a molecule.

Key areas of research interest include:

Stereoselective Synthesis : Developing methods to selectively synthesize one stereoisomer over another is a major goal in organic chemistry. mdpi.com Biocatalytic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) has been explored to produce specific isomers of this compound. researchgate.netmdpi.com

Precursor for Synthesis : The compound serves as a starting material for various other chemicals. It is used to create intermediates like 4-isopropylcyclohexanone (B42220) oxime, which is a component in the synthesis of potential pain receptor ligands, and beta-alanine (B559535) derivatives studied as potential treatments for type 2 diabetes. smolecule.com It has also been investigated in the synthesis of liquid crystals. smolecule.com

Biological Activity Studies : Research has shown that this compound exhibits biological activity, notably as a potential analgesic. smolecule.com It has been found to inhibit certain ion channels (TRPV1, TRPA1, and ANO1) involved in pain perception, making it a subject of interest for developing new pain management therapies. smolecule.comelifesciences.org

Historical Perspective of Research on this compound

Research into substituted cyclohexanols is deeply connected to the historical development of conformational analysis in organic chemistry. Early investigations into the properties of compounds like cyclohexanol (B46403) were foundational. msu.edu The understanding that cyclohexane rings exist predominantly in a "chair" conformation was a critical breakthrough.

Studies on substituted cyclohexanes, such as this compound, became important for quantifying the energetic preferences of different substituents for either an axial or equatorial position on the ring. This work, pioneered by chemists like Hassel and Barton, established the principles that govern the stability of different stereoisomers. The study of the cis and trans isomers of this compound and their differing properties provided clear, early examples of these principles in action. More recent research has shifted towards developing advanced synthetic methods, including biocatalysis and continuous-flow processes, to achieve higher selectivity and more environmentally friendly production of specific isomers. researchgate.netvapourtec.comresearchgate.net

Isomeric Forms and Stereochemical Considerations

The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the existence of two geometric, or stereoisomeric, forms: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. chegg.com These isomers have the same molecular formula (C9H18O) and connectivity but differ in the three-dimensional arrangement of the hydroxyl and isopropyl groups. nih.govnih.govcymitquimica.com

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-ol |

The academic relevance of these isomers lies in their distinct physical and energetic properties, which arise from their different chair conformations. chegg.com

trans-4-Isopropylcyclohexanol : In its most stable chair conformation, both the large isopropyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions, making the trans isomer the more thermodynamically stable of the two.

cis-4-Isopropylcyclohexanol : In its most stable chair conformation, the bulky isopropyl group occupies an equatorial position to minimize steric strain, which forces the smaller hydroxyl group into an axial position. This axial orientation results in greater steric hindrance compared to the trans isomer, making the cis isomer less thermodynamically stable.

The study of the equilibrium between these two forms and the energy difference between them provides a classic and clear illustration of the principles of conformational analysis. chegg.com This makes the compound a valuable educational and research tool. Furthermore, classical synthetic routes often yield mixtures of both isomers, with the more stable trans isomer often being the major product. researchgate.netmdpi.com Consequently, a significant area of academic research focuses on developing stereoselective synthetic routes to produce the less stable, but often more desirable for specific applications, cis isomer. researchgate.netvapourtec.com

The stereochemistry of this compound profoundly influences its chemical reactivity and biological interactions. patsnap.com The spatial orientation of the hydroxyl group (axial in the cis isomer, equatorial in the trans isomer) is a key determinant of its properties. nih.gov

Chemical Reactivity: The accessibility of the hydroxyl group affects its reaction rates. For example, reactions like esterification or oxidation can proceed at different rates for each isomer due to the different steric environments of the axial versus the equatorial hydroxyl group. This difference is exploited in stereoselective synthesis, where the compound can be used as a chiral starting material.

Biological and Olfactory Activity: Stereochemistry is critical for how a molecule interacts with biological receptors, which are themselves chiral. patsnap.com

Analgesic Properties : Research into the pain-relieving effects of this compound has revealed that it inhibits several ion channels, including TRPV1 and TRPA1. smolecule.com The specific three-dimensional shape of each isomer influences how effectively it can bind to and modulate the activity of these protein channels. smolecule.comelifesciences.org

Olfactory Properties : In the fragrance industry, the isomers are known to have distinct odors. google.com The cis-isomer is noted as being a more potent odorant than its trans counterpart, with some reports suggesting it is almost five times more powerful. mdpi.com This difference highlights how precisely the stereochemical structure of a molecule must fit into an olfactory receptor to trigger a specific scent perception.

The following table summarizes key research findings related to the stereochemical influence on the compound's properties:

| Area of Study | Finding | Reference |

| Thermodynamic Stability | The trans-isomer is more stable due to both substituents being in equatorial positions in the chair conformation. | chegg.com |

| Synthetic Selectivity | Classical hydrogenation of 4-isopropylphenol (B134273) often favors the formation of the more stable trans-isomer. | mdpi.com |

| Biocatalysis | Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of 4-isopropylcyclohexanone to yield predominantly the cis-isomer. | researchgate.netmdpi.comvapourtec.com |

| Olfactory Potency | The cis-isomer is reported to be a significantly more potent fragrance ingredient than the trans-isomer. | mdpi.com |

| Biological Activity | The compound shows potential as an analgesic by inhibiting TRPV1, TRPA1, and ANO1 ion channels; this interaction is dependent on molecular shape. | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Isopropylcyclohexanol and Its Derivatives

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents the most direct and widely employed method for the synthesis of 4-isopropylcyclohexanol (B103256) from 4-isopropylphenol (B134273). This process involves the addition of hydrogen across the aromatic ring of the phenol (B47542) in the presence of a catalyst, effectively saturating the ring to form the corresponding cyclohexanol (B46403) derivative.

The hydrogenation of 4-isopropylphenol (also known as Australol) is a key industrial reaction for producing this compound. google.com The process is typically conducted in a high-pressure reactor using a heterogeneous catalyst. google.com

The catalytic hydrogenation of 4-isopropylphenol involves the adsorption of both the phenol and molecular hydrogen onto the surface of a metal catalyst. libretexts.org The catalyst facilitates the cleavage of the strong H-H bond in hydrogen gas, leading to the formation of reactive metal-hydride species on its surface. libretexts.org The aromatic ring of the phenol also interacts with the catalyst surface, weakening its π-bonds. libretexts.org

The reaction proceeds through a stepwise addition of hydrogen atoms to the carbons of the aromatic ring. libretexts.org Since both reactants are bound to the catalyst surface, the hydrogen atoms typically add to the same face of the ring, a process known as syn-addition. libretexts.org This mechanism influences the stereochemical outcome of the reaction, leading to the formation of both cis and trans isomers of this compound.

The choice of catalyst is critical in the hydrogenation of 4-isopropylphenol, influencing both the reaction rate and selectivity.

Ruthenium on Carbon (Ru/C): This is a commonly used catalyst for this transformation. google.comsmolecule.com A 5% Ru/C catalyst has been shown to be effective in converting 4-isopropylphenol to this compound with high efficiency. google.com The properties of the catalyst, including its activity, can be significantly influenced by its preparation method. For instance, the reduction temperature of the ruthenium catalyst can impact its performance; reduction temperatures between 500°C and 600°C have been found to produce highly active Ru-on-C catalysts. google.com

Rhodium on Carbon (Rh/C): Activated carbon-supported rhodium catalysts are also highly effective, particularly for controlling stereoselectivity. rsc.orgresearchgate.net These catalysts have demonstrated high activity and selectivity in the formation of this compound, especially when the reaction is conducted in supercritical carbon dioxide. rsc.org

Other Metals: Other noble metals like platinum and palladium are also used for hydrogenation, though their selectivity for the desired alcohol product can vary. slideshare.net For example, palladium catalysts may show a higher selectivity towards the formation of the intermediate ketone, alkylcyclohexanone. researchgate.net

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized. Key parameters include hydrogen pressure, temperature, and the choice of solvent. The hydrogenation is typically performed in a high-pressure reactor after purging the system with nitrogen and then hydrogen to ensure safety and an inert environment. google.com

Research and patents have outlined specific conditions for achieving high conversion rates and product content. google.com

| Parameter | Optimized Range | Source(s) |

| Reaction Temperature | 50 - 150 °C | google.comsmolecule.com |

| (preferred: 90 - 120 °C) | google.com | |

| Reaction Pressure | 1.0 - 5.0 MPa | google.comsmolecule.com |

| (preferred: 2.0 - 4.0 MPa) | google.com | |

| Solvents | 2-Propanol, Supercritical CO₂ | rsc.orgresearchgate.net |

Higher hydrogen pressure and reaction temperatures generally favor higher conversion of the starting material. The solvent system also plays a crucial role, not only in dissolving the reactants but also in influencing mass transfer and product selectivity. rsc.org

The hydrogenation of 4-isopropylphenol produces two stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The cis isomer, where the hydroxyl and isopropyl groups are on the same side of the cyclohexane (B81311) ring, is often the more desired product for certain applications, such as fragrances. mdpi.com However, under many standard hydrogenation conditions, the thermodynamically more stable trans isomer is frequently the major product. mdpi.com

Controlling the stereoselectivity to favor the cis isomer is a significant area of research. Methods to achieve this include:

Catalyst Selection: Rhodium on charcoal catalysts have shown good stereoselectivity towards the cis isomer. mdpi.com

Acidic Additives: The addition of acids, such as hydrochloric acid (HCl), to the reaction mixture can significantly enhance the formation of the cis isomer. researchgate.netmdpi.com In one study, adding HCl to a rhodium-catalyzed hydrogenation increased the diastereomeric excess (de) of cis-4-isopropylcyclohexanol to 76%. mdpi.com

A particularly effective method for selectively synthesizing cis-4-isopropylcyclohexanol is the use of supercritical carbon dioxide (scCO₂) as the reaction solvent. rsc.orgmdpi.com Supercritical CO₂ is an environmentally friendly solvent that offers unique properties to enhance reaction outcomes. niscpr.res.in

Studies comparing hydrogenation in scCO₂ to conventional organic solvents like 2-propanol have shown significant advantages for the supercritical fluid system. rsc.org

Comparison of Solvents in the Hydrogenation of 4-Isopropylphenol

| Feature | Supercritical Carbon Dioxide (scCO₂) | 2-Propanol | Source(s) |

|---|---|---|---|

| Yield of cis-Isomer | Higher | Lower | rsc.orgresearchgate.net |

| Byproduct Formation | Suppressed | Observed | rsc.org |

| Catalyst System | Rh/C, often with acid modifier | Rh/C | rsc.orgresearchgate.net |

| Selectivity | High selectivity for cis-alcohol | Lower selectivity | mdpi.com |

The use of a carbon-supported rhodium catalyst in combination with hydrochloric acid in scCO₂ can yield cis-4-tert-butylcyclohexanol (a closely related compound) with a high cis ratio of 90%. researchgate.net The enhanced performance in scCO₂ is attributed to improved mass transfer of hydrogen and its higher concentration at the catalyst surface, which favors the direct hydrogenation pathway to the cis-product. researchgate.net

Hydrogenation of 4-Isopropylphenol (Australol)

Stereoselectivity Control in Hydrogenation

Role of Acidic Conditions in Stereocontrol

The stereochemical outcome of the synthesis of this compound can be significantly influenced by the presence of acidic conditions. While not a direct method for its synthesis from a different precursor, the addition of acid during certain reactions, such as the hydrogenation of 4-tert-isopropylphenol, has been shown to be effective in controlling the stereoselectivity. For instance, the addition of hydrochloric acid to a rhodium on charcoal-catalyzed hydrogenation of 4-tert-isopropylphenol resulted in a high diastereomeric excess (de) of 76% for the cis-isomer of the corresponding cyclohexanol. mdpi.com This demonstrates that acidic conditions can favor the formation of the thermodynamically less stable cis isomer. mdpi.com Similarly, acid-catalyzed chair flipping of the cyclohexane ring can lead to cis/trans isomerization of the isopropyl group.

Reduction of 4-Isopropylcyclohexanone (B42220)

The reduction of 4-isopropylcyclohexanone is a primary route to obtaining this compound. This transformation can be achieved through various chemical and biological methods, with the choice of method significantly impacting the stereoselectivity of the final product.

Chemo-selective Reduction Techniques

In the presence of other reducible functional groups, chemo-selective reduction of the ketone is crucial. While general reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing cyclohexanones, more specialized reagents can offer greater selectivity. For instance, certain boron hydrides can selectively reduce ketones in the presence of functional groups like esters and nitro groups. rsc.org Although less common for this specific transformation, dissolving metal reductions can also be employed to reduce ketones. rsc.org

Stereoselective Reduction Methods

The stereochemical composition of the resulting this compound, whether it is the cis or trans isomer, is highly dependent on the reduction method employed.

Use of Sterically Hindered Reducing Agents

The use of sterically hindered reducing agents is a key strategy to achieve high stereoselectivity in the reduction of 4-isopropylcyclohexanone. These bulky reagents preferentially attack the carbonyl group from the less hindered face, leading to the formation of a specific isomer. For example, L-selectride, a sterically demanding borohydride, has been used to reduce 4-alkylcyclohexanones, affording the cis-isomer with high diastereomeric excess. mdpi.com Another example is Al-isopropoxydiisobutylalane (DIBAiOPr), which, in dichloromethane, acts as a bulky reducing agent and provides the cis-alcohol with high stereoselectivity. mdpi.com The rationale behind this selectivity is that the reducing agent approaches the carbonyl group along an equatorial trajectory to minimize steric interactions. mdpi.com

Biocatalytic Synthesis and Biotransformations

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of this compound, offering high stereoselectivity under mild reaction conditions.

Enzymatic Reduction of 4-Isopropylcyclohexanone

The enzymatic reduction of 4-isopropylcyclohexanone to this compound has been extensively studied, with a focus on achieving high yields and stereoselectivity. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for this transformation. mdpi.comvapourtec.com

Recent research has demonstrated the effectiveness of commercial ADHs in the stereoselective reduction of 4-isopropylcyclohexanone. mdpi.comvapourtec.com In one study, a screening of eighteen different ADHs revealed that several were highly active and selective in producing the cis-isomer of this compound. mdpi.com Specifically, ADH200 was identified as a particularly effective catalyst, providing the cis-alcohol with a high diastereomeric excess. mdpi.com The use of a cofactor regeneration system, such as glucose dehydrogenase and glucose, or using a co-solvent like 2-propanol, is often employed to ensure the continuous supply of the necessary nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) cofactor. mdpi.com

Fungi have also been utilized as biocatalysts for the stereoselective reduction of 4-isopropylcyclohexanone. jst.go.jpresearchgate.netresearchgate.net Various species of anthracnose fungi, such as Colletotrichum lagenarium, have been shown to reduce 4-isopropylcyclohexanone predominantly to the trans-alcohol with high stereoselectivity. jst.go.jpresearchgate.net For instance, incubation with C. lagenarium for seven days resulted in a cis:trans ratio of 1:11 for this compound. jst.go.jpresearchgate.net

The table below summarizes the results of the enzymatic reduction of 4-isopropylcyclohexanone using different biocatalysts.

| Biocatalyst | Substrate | Product(s) | Diastereomeric Excess (de) / Ratio (cis:trans) | Reference |

| ADH200 | 4-Isopropylcyclohexanone | cis-4-Isopropylcyclohexanol | 87% de | mdpi.com |

| ADH EVO30, 441, 270, 420 | 4-Isopropylcyclohexanone | cis-4-Isopropylcyclohexanol | 72%–88% de | mdpi.com |

| ADH 440 | 4-Isopropylcyclohexanone | trans-4-Isopropylcyclohexanol | 87% de | mdpi.com |

| Colletotrichum lagenarium | 4-Isopropylcyclohexanone | cis- and trans-4-Isopropylcyclohexanol | 1:11 | jst.go.jpresearchgate.net |

Screening and Selection of Alcohol Dehydrogenases (ADHs)

The selection of an appropriate ADH is critical for achieving high conversion and desired stereoselectivity. A screening of commercially available ADHs has been conducted to identify the most effective enzymes for the reduction of 4-isopropylcyclohexanone. mdpi.com In one study, eighteen different commercial ADHs were tested for their ability to reduce 4-alkylcyclohexanones, including the 4-isopropyl derivative. mdpi.comresearchgate.netvapourtec.com This screening process is essential as different ADHs can exhibit varying substrate specificities and stereopreferences. nih.gov High-throughput screening methods, such as secretion-based dual fluorescence assays, can facilitate the rapid identification of suitable ADH variants from combinatorial libraries. nih.gov

The results of such screenings allow for the selection of enzymes that produce the desired cis- or trans-isomer with high diastereomeric excess. For instance, a commercial kit containing 18 ADHs was used to find enzymes that could efficiently reduce 4-isopropylcyclohexanone to its corresponding cis-alcohol. mdpi.com

Diastereoselectivity and Enantioselectivity Studies

The stereochemical outcome of the biocatalytic reduction is a crucial aspect, with studies focusing on both diastereoselectivity (formation of cis vs. trans isomers) and enantioselectivity (formation of R vs. S enantiomers). In the reduction of 4-isopropylcyclohexanone, several ADHs have been identified that show a strong preference for the formation of the cis-isomer of this compound. mdpi.comresearchgate.netvapourtec.com

Specifically, out of eighteen ADHs tested, five (EVO30, 200, 441, 270, and 420) demonstrated high conversion rates and produced the thermodynamically less stable cis-isomer with good to excellent diastereomeric excess (de). mdpi.com For 4-isopropylcyclohexanone, ADH200 was particularly effective, yielding the cis-alcohol with a de of 87%. mdpi.com Conversely, ADH440 was found to produce the trans-isomer with a de of 87%. mdpi.com This highlights the ability to selectively synthesize either the cis or trans diastereomer by choosing the appropriate enzyme.

Table 1: Diastereoselective Reduction of 4-Isopropylcyclohexanone by Selected ADHs

| ADH | Conversion (%) | Diastereomeric Excess (de%) | Predominant Isomer |

| ADH200 | >99 | 87 | cis |

| ADH440 | >99 | 87 | trans |

| EVO30 | >99 | 72 | cis |

| EVO441 | >99 | 88 | cis |

| EVO270 | >99 | 80 | cis |

| EVO420 | >99 | 78 | cis |

Data sourced from a study on the biocatalytic reduction of 4-alkylcyclohexanones. mdpi.com

Continuous-Flow Biocatalytic Processes

To enhance the practical applicability of biocatalytic reductions, continuous-flow processes have been developed. These systems offer advantages such as improved productivity, easier process control, and simplified product isolation. mdpi.comresearchgate.netvapourtec.com A continuous-flow process for the synthesis of cis-4-isopropylcyclohexanol has been successfully designed. mdpi.comresearchgate.net

In this setup, a solution of 4-isopropylcyclohexanone and the cofactor NADH was continuously fed into a membrane reactor containing the selected ADH (ADH200). mdpi.compolimi.it The reactor was maintained at a controlled temperature (30 °C), and the product was continuously removed. mdpi.com This process demonstrated stable conversion rates over a 24-hour period, showcasing the potential for industrial-scale production. mdpi.com The integration of in-line extraction and work-up steps further streamlines the synthesis, allowing for the direct isolation of the pure product. mdpi.comresearchgate.net

Application of Immobilized Enzymes

Enzyme immobilization is a key technology for improving the stability and reusability of biocatalysts, which is crucial for cost-effective industrial processes. nih.govnih.gov Immobilized enzymes can be easily separated from the reaction mixture, simplifying downstream processing and allowing for their repeated use. nih.gov Various methods for enzyme immobilization exist, including physical adsorption, ionic bonding, and covalent attachment to a solid support. nih.gov

In the context of synthesizing this compound derivatives, immobilized enzymes have been effectively used in packed-bed reactors within a continuous-flow system. mdpi.comresearchgate.net For instance, the commercially available immobilized form of Candida antarctica lipase (B570770) A (CALA) was used for the enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol, a related compound. mdpi.comresearchgate.netvapourtec.com This demonstrates the feasibility of using immobilized enzymes for derivatization steps following the initial biocatalytic reduction. The development of robust immobilization techniques is an active area of research, aiming to enhance the operational stability of enzymes under process conditions. nih.gov

Biotransformation of Related Cyclohexanones (e.g., using Fungi)

Whole-cell biocatalysis using microorganisms such as fungi presents an alternative to using isolated enzymes. Fungi possess a diverse range of enzymes that can perform various chemical transformations. Several studies have explored the use of fungi for the stereoselective reduction of substituted cyclohexanones.

In one such study, ten different species of anthracnose fungi were screened for their ability to reduce 4-isopropylcyclohexanone. jst.go.jp All tested fungi were capable of reducing the ketone to the corresponding cis- and trans-alcohols, with a general preference for the formation of the trans-isomer. jst.go.jp Notably, the fungus Colletotrichum lagenarium exhibited high stereoselectivity, producing trans-4-isopropylcyclohexanol with a cis:trans ratio of 1:11 after a seven-day incubation period. jst.go.jp This demonstrates the potential of using fungal biotransformation to access specific stereoisomers of this compound.

Electrochemical Synthesis Approaches

Electrochemical methods offer a promising alternative for the synthesis of this compound, potentially reducing the reliance on chemical reducing agents.

Electrolytic Reduction of Cryptone (4-Isopropyl-2-cyclohexenone)

This compound can be synthesized via the electrolytic reduction of cryptone (4-isopropyl-2-cyclohexenone). chemicalbook.com Cryptone itself can be isolated from natural sources like Eucalyptus oil fractions or certain pine needle oils. chemicalbook.com This electrochemical approach provides a direct route to the desired alcohol. The use of polymer electrolyte membranes, such as Nafion, in organic electrosynthesis can simplify the purification process by eliminating the need for a supporting electrolyte. researchgate.net This technique has been successfully applied to the electrochemical reduction of cyclic ketones to their corresponding alcohols. researchgate.net

Synthesis of Advanced Derivatives

Advanced synthetic methodologies allow for the transformation of this compound into a variety of complex derivatives. These derivatives serve as crucial intermediates in the development of specialized molecules with significant applications in medicinal chemistry and materials science. The strategic location of the isopropyl group on the cyclohexyl ring influences the stereochemical outcomes of these transformations and the properties of the resulting products. Key advanced derivatives include the corresponding oxime and subsequent beta-alanine (B559535) derivatives, which are pivotal for creating bioactive compounds.

4-Isopropylcyclohexanone Oxime Synthesis

The synthesis of 4-isopropylcyclohexanone oxime is a fundamental transformation, converting the ketone precursor, 4-isopropylcyclohexanone, into a versatile oxime intermediate. This oxime is a precursor for the Beckmann rearrangement to produce lactams. rsc.org The reaction is typically achieved through the condensation of 4-isopropylcyclohexanone with a hydroxylamine (B1172632) salt in the presence of a base. chemicalbook.com

Detailed research findings indicate a common and effective method involves reacting 4-isopropylcyclohexanone with hydroxylamine hydrochloride and sodium acetate (B1210297). chemicalbook.com The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the ketone. The reaction is generally performed in a mixed solvent system, such as ethanol (B145695) and water, and heated to reflux to ensure complete conversion. chemicalbook.com

Table 1: Synthesis of 4-Isopropylcyclohexanone Oxime chemicalbook.com

| Parameter | Details |

| Starting Material | 4-Isopropylcyclohexanone |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate |

| Solvent | Ethanol/Water mixture |

| Reaction Type | Condensation |

| Key Conditions | Reflux |

| Product | 4-Isopropylcyclohexanone oxime |

This synthetic step is critical as the resulting oxime is the direct precursor for the synthesis of lactams, which are, in turn, used to generate more complex derivatives. rsc.orgsmolecule.com

Beta-Alanine Derivatives from this compound Precursors

Precursors derived from this compound are valuable in the synthesis of specialized beta-alanine derivatives. thermofisher.krcoompo.com These derivatives have been identified as important components in the development of orally available glucagon (B607659) receptor antagonists, which are investigated for their potential in managing metabolic diseases. thermofisher.krcoompo.comlookchem.com

The synthetic pathway commences with the oxidation of this compound to 4-isopropylcyclohexanone. This ketone then serves as the starting point for a sequence of reactions. As detailed in the previous section, the ketone is first converted to 4-isopropylcyclohexanone oxime. chemicalbook.com

The crucial step in transforming the cyclohexyl scaffold into a linear beta-alanine precursor is the Beckmann rearrangement of the 4-isopropylcyclohexanone oxime. rsc.orgwikipedia.org This acid-catalyzed rearrangement converts the cyclic oxime into a seven-membered cyclic amide, known as a lactam (specifically, a substituted caprolactam). rsc.orgwikipedia.org Various acids, including sulfuric acid and polyphosphoric acid, can be used to promote this rearrangement. wikipedia.org The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the N-O bond, ultimately yielding the lactam after tautomerization. masterorganicchemistry.com

Table 2: Beckmann Rearrangement of 4-Isopropylcyclohexanone Oxime

| Parameter | Details |

| Starting Material | 4-Isopropylcyclohexanone oxime |

| Reaction Type | Beckmann Rearrangement |

| Catalyst | Acid (e.g., Sulfuric Acid, PPA) |

| Key Intermediate | Protonated Oxime |

| Product | 5-Isopropyl-azepan-2-one (a substituted lactam) |

This resulting lactam, 5-isopropyl-azepan-2-one, contains the core structure that can be hydrolyzed to form a derivative of beta-alanine. The hydrolysis of the lactam opens the ring to produce a linear amino acid, specifically a beta-amino acid with an isopropyl-substituted backbone. This amino acid is then further modified to create the final, complex beta-alanine derivatives that function as glucagon receptor antagonists. smolecule.comthermofisher.krcoompo.com

Chemical Reactivity and Mechanistic Studies of 4 Isopropylcyclohexanol

Oxidation Reactions

The oxidation of secondary alcohols is a fundamental reaction in organic chemistry, and 4-isopropylcyclohexanol (B103256) is no exception. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which it is attached, resulting in the formation of a ketone.

Conversion to 4-Isopropylcyclohexanone (B42220)

The primary product of the oxidation of this compound is 4-isopropylcyclohexanone. researchgate.netresearchgate.net This conversion is a crucial step in various synthetic pathways. The reaction can be achieved using a variety of oxidizing agents, with the choice of reagent often influencing the reaction conditions and yield.

Common oxidizing agents for this transformation include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (formed from sodium or potassium dichromate in acidic solution). chemguide.co.uklibretexts.org PCC is known for being a milder oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used to achieve the same conversion of a secondary alcohol to a ketone. chemistrysteps.com

Biocatalytic methods have also been explored for this conversion. For instance, alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of 4-isopropylcyclohexanone to produce specific isomers of this compound. researchgate.net Conversely, these enzymes can also facilitate the oxidation of the alcohol back to the ketone.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 4-Isopropylcyclohexanone | Anhydrous solvent (e.g., dichloromethane) libretexts.orgvanderbilt.edu |

| Chromic Acid (H₂CrO₄) | 4-Isopropylcyclohexanone | Aqueous acidic solution chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | 4-Isopropylcyclohexanone | Basic or neutral conditions chemistrysteps.com |

| Alcohol Dehydrogenases (ADHs) | 4-Isopropylcyclohexanone | Biocatalytic conditions |

Reaction Mechanisms of Oxidation

The mechanism of oxidation depends on the specific reagent used.

Chromium-Based Reagents (e.g., Chromic Acid, PCC): The reaction generally begins with the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. libretexts.orgchemistrysteps.com This is followed by a deprotonation step, often facilitated by a base (which can be water or the conjugate base of the acid used), at the carbon bearing the oxygen. This step is typically an E2-like elimination, where the removal of the proton and the departure of the chromium species occur concertedly to form the carbon-oxygen double bond of the ketone. chemistrysteps.com

Potassium Permanganate (KMnO₄): The mechanism with potassium permanganate is also thought to involve the formation of an intermediate ester, in this case, a manganate (B1198562) ester. Similar to the chromium-based oxidations, a subsequent elimination reaction, likely E2, leads to the formation of the ketone. chemistrysteps.com

Swern Oxidation: An alternative, chromium-free method is the Swern oxidation. This process utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. The alcohol adds to the activated DMSO, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, leading to the formation of the ketone and dimethyl sulfide. harvard.edu

Dehydration Reactions

The dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically a cyclohexene (B86901) derivative. This reaction is typically catalyzed by strong acids.

Formation of Cyclohexene Derivatives

The acid-catalyzed dehydration of this compound can theoretically yield two primary products: 1-isopropylcyclohex-1-ene and propan-2-ylidenecyclohexane. vaia.com The distribution of these products is governed by the stability of the resulting alkenes, as dictated by Zaitsev's rule. Zaitsev's rule predicts that the more substituted, and therefore more stable, alkene will be the major product. In this case, propan-2-ylidenecyclohexane is often the major product. vaia.com The reaction can also lead to the formation of 4-isopropyl-2-cyclohexenone (B107533) under certain oxidative conditions, where dehydration is followed by oxidation. inchem.org

| Reactant | Catalyst | Major Product | Minor Product |

| 1-Isopropylcyclohexanol | Sulfuric Acid (H₂SO₄) | Propan-2-ylidenecyclohexane vaia.com | 1-Isopropylcyclohex-1-ene vaia.com |

Catalytic Dehydration Mechanisms

The dehydration of secondary alcohols like this compound in the presence of an acid catalyst generally proceeds through an E1 (elimination, unimolecular) mechanism. osti.govpearson.com

The key steps of the E1 mechanism are:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a much better leaving group (water). osti.govpearson.com

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. osti.govpearson.com This is typically the rate-determining step.

Deprotonation: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

The regioselectivity of the reaction, which determines the position of the double bond in the final product, is established in this final deprotonation step. The formation of the more stable, more substituted alkene is favored. pearson.com In some cases, particularly with strong, non-nucleophilic bases or under specific conditions, an E2 (elimination, bimolecular) mechanism may compete. The E2 mechanism involves a concerted step where a base removes a proton and the leaving group departs simultaneously. osti.gov

Microwave-Assisted Dehydration

Microwave irradiation has emerged as a technique to accelerate organic reactions, including dehydration. cem.com The application of microwaves can lead to rapid heating and, in some cases, enhanced reaction rates and yields compared to conventional heating methods. nih.gov In the context of alcohol dehydration, microwave-assisted methods often utilize solid supports, such as clays (B1170129) (e.g., Montmorillonite K-10), which can act as acidic catalysts. cem.com The microwave energy efficiently heats the polar alcohol and any residual water, promoting the elimination reaction. This technique can reduce reaction times significantly. nih.gov

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a key functional group that dictates much of its reactivity. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, which means that direct nucleophilic substitution at the carbon bearing the hydroxyl group is generally unfavorable. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orglibretexts.org This is typically achieved by protonation of the alcohol in the presence of a strong acid or by converting the alcohol into an ester of a strong acid, such as a sulfonate ester. libretexts.org

One of the most common substitution-related reactions of alcohols is dehydration, which is an elimination reaction that proceeds via a substitution-like mechanism involving a protonated alcohol intermediate. In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and heat, this compound undergoes dehydration to form alkenes. vaia.compearson.com The reaction begins with the protonation of the hydroxyl group to form a good leaving group, water (H₂O). pearson.com Loss of the water molecule results in a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) forms a double bond. For 1-isopropylcyclohexanol, this process can lead to two different alkene products, with the more substituted alkene being the major product according to Zaitsev's rule. vaia.com

Table 1: Products of Acid-Catalyzed Dehydration of 1-Isopropylcyclohexanol

| Reactant | Conditions | Major Product | Minor Product |

|---|---|---|---|

| 1-Isopropylcyclohexanol | H₂SO₄, Heat | Propan-2-ylidenecyclohexane | 1-Isopropylcyclohex-1-ene |

Data sourced from Vaia (2024). vaia.com

Another important substitution reaction is esterification, where the hydroxyl group is replaced by an alkoxy group from a carboxylic acid. The Fischer esterification, for example, involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.org For this compound, this would result in the formation of a 4-isopropylcyclohexyl ester. For instance, lipase-mediated acetylation of related alkylcyclohexanols, such as 4-(tert-butyl)cyclohexanol, has been studied extensively, demonstrating the feasibility of forming ester derivatives. researchgate.netmdpi.com

Furthermore, the hydroxyl group can be replaced by a halide using specific reagents. For example, secondary alcohols like isopropylcyclohexanol can react with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chloride atom.

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. While detailed kinetic and thermodynamic data for every reaction of this compound is not extensively published, studies on related systems offer valuable information.

For instance, the hydrogenation of 4-isopropylphenol (B134273) to produce this compound has been the subject of kinetic analysis. rsc.org These studies reveal that reaction rates can be significantly influenced by the solvent and catalyst used. For example, hydrogenation over rhodium catalysts in supercritical carbon dioxide (scCO₂) showed higher reaction rates for the formation of this compound compared to reactions in 2-propanol. rsc.org This suggests that the choice of reaction medium has a substantial thermodynamic and kinetic impact on processes involving this compound.

Stereoediting reactions, which interconvert stereoisomers, offer another lens through which to view the kinetics and thermodynamics of secondary alcohols like this compound. nih.gov These methods can operate under either thermodynamic control, where the product distribution reflects the relative stability of the isomers, or kinetic control, where the distribution is determined by the relative rates of formation. nih.gov For this compound, which exists as cis and trans isomers, the cis isomer is generally the thermodynamically more stable product in many synthetic routes. smolecule.com Catalyst-controlled stereoediting can potentially override this thermodynamic preference to favor the formation of the less stable trans isomer. nih.gov

Table 2: Kinetic Parameters for the Hydrogenation of 4-Isopropylphenol

| Solvent | Catalyst Modifier | Rate Enhancement | Outcome |

|---|---|---|---|

| Supercritical CO₂ | None | Higher rate than in 2-propanol | Higher yield of cis-4-isopropylcyclohexanol |

| Supercritical CO₂ | Hydrochloric Acid | Increased rate of hydrogenation | Reduced total reaction time |

| 2-Propanol | Phosphoric Acid | Enhanced yield of cis isomer | - |

Data derived from kinetic analyses reported by Arai et al. rsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound at a molecular level. These methods allow for the calculation of transition state structures, reaction pathways, and associated energy barriers, which are often difficult to determine experimentally. ims.ac.jp

For reactions involving substituted cyclohexanols, computational models can predict the thermodynamics and kinetics of a reaction. For example, in a study on the cyclization of a related N-hydroxymethyl derivative, computational analysis revealed a one-step intramolecular Sₙ2 reaction facilitated by a cluster of water molecules. mdpi.com This highlights the ability of computational methods to uncover detailed mechanistic pathways, including the role of solvent molecules.

Molecular dynamics (MD) simulations and docking studies are also employed to understand the behavior and properties of this compound and its derivatives. These computational tools can predict physicochemical properties such as the partition coefficient (logP) and aqueous solubility. For example, docking studies have been used to predict the binding affinity of this compound derivatives to biological targets like TRP channels, with calculated binding energies (ΔG) in the range of -8.5 kcal/mol.

The search for transition states is a critical component of computational reaction mechanism studies. ims.ac.jp Modern computational methods have been developed to find these high-energy states efficiently and reliably, significantly reducing the computational cost compared to older methods. ims.ac.jp By applying these techniques to reactions of this compound, such as dehydration or substitution, researchers can map out the complete energy profile of the reaction, identify the rate-determining step, and understand the origins of product selectivity (e.g., the preference for the Zaitsev product in elimination reactions). vaia.compearson.com

Table 3: Predicted Physicochemical and Biological Properties from Computational Studies

| Property | Computational Method | Predicted Value |

|---|---|---|

| Partition Coefficient (logP) | Molecular Dynamics (MD) Simulations (COSMO-RS) | 2.1–2.5 |

| Aqueous Solubility | Molecular Dynamics (MD) Simulations (COSMO-RS) | 2–5 mg/mL |

| Binding Affinity (ΔG) to TRP channels | Docking Studies (AutoDock Vina) | ≈ -8.5 kcal/mol |

Data sourced from BenchChem (2024).

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular structure of 4-isopropylcyclohexanol (B103256).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans stereoisomers of this compound. The chemical environment of each nucleus is unique to its stereochemical orientation (axial or equatorial), resulting in distinct NMR spectra for each isomer.

¹H NMR spectroscopy is particularly effective for this differentiation. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton, CHOH) exhibits a different chemical shift and multiplicity depending on its orientation. In cis-4-isopropylcyclohexanol, where the hydroxyl group is axial, the carbinol proton is equatorial and typically appears as a broad multiplet. In the trans isomer, the hydroxyl group is equatorial, rendering the carbinol proton axial, which results in a more defined multiplet at a different chemical shift. For instance, the CHOH proton signal for the cis isomer appears around 3.99 ppm, while for the trans isomer, it is shifted. mdpi.com

¹³C NMR spectroscopy also provides clear differentiation. The chemical shift of the carbon atom bonded to the hydroxyl group (C-OH) is sensitive to the substituent's orientation. This carbon signal appears at approximately 66.6 ppm for the cis isomer and is distinct for the trans isomer. mdpi.com Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can further confirm the spatial relationship between protons, solidifying the stereoisomeric assignment by differentiating between cis (axial OH) and trans (equatorial OH) configurations.

Interactive Table: Representative NMR Data for this compound Isomers Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Data is illustrative and can vary based on experimental conditions.

| Isomer | Nucleus | Representative Chemical Shift (δ) | Key Observations |

| cis-4-Isopropylcyclohexanol | ¹H (CHOH) | ~3.99 ppm mdpi.com | Multiplet, characteristic of an equatorial proton. |

| cis-4-Isopropylcyclohexanol | ¹³C (C-OH) | ~66.6 ppm mdpi.com | Signal for carbon attached to an axial hydroxyl group. |

| trans-4-Isopropylcyclohexanol | ¹H (CHOH) | Varies, distinct from cis | Signal corresponds to an axial proton. |

| trans-4-Isopropylcyclohexanol | ¹³C (C-OH) | Varies, distinct from cis | Signal for carbon attached to an equatorial hydroxyl group. |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which can aid in structural confirmation. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the compound first yields a molecular ion (M⁺) peak corresponding to its molecular weight (142.24 g/mol ). nih.gov

The electron ionization (EI) mass spectrum is characterized by several key fragment ions. The fragmentation process often involves the loss of stable neutral molecules or radicals. savemyexams.comslideshare.net Common fragmentation pathways for this compound include:

Loss of a water molecule (H₂O): A peak at m/z 124 (M-18) results from the dehydration of the alcohol. mdpi.com

Loss of the isopropyl group (•CH(CH₃)₂): Cleavage of the bond connecting the isopropyl group to the cyclohexane (B81311) ring leads to a fragment at m/z 99 (M-43).

Combined losses and ring fragmentation: A prominent peak is often observed at m/z 81, which can be attributed to the loss of both water and the isopropyl group, followed by rearrangements. mdpi.comnih.gov The base peak (the most intense peak) in the spectrum is frequently at m/z 81 or m/z 57, depending on the isomer and conditions. mdpi.comnih.gov

Interactive Table: Common Mass Fragments of this compound

| m/z Value | Proposed Fragment | Significance |

| 142 | [C₉H₁₈O]⁺ | Molecular ion (M⁺) peak. nih.gov |

| 124 | [M - H₂O]⁺ | Loss of a water molecule. mdpi.com |

| 99 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 81 | [C₆H₉]⁺ | A common and often abundant fragment resulting from multiple cleavages. mdpi.comnih.gov |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Can correspond to the tert-butyl cation or other fragments; often the base peak. mdpi.com |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity as a substituted cyclohexanol (B46403). nist.gov

The most prominent features in its spectrum include:

O-H Stretch: A strong and broad absorption band is observed in the region of 3200–3600 cm⁻¹. This is the hallmark of the hydroxyl (-OH) group in an alcohol, with the broadening caused by intermolecular hydrogen bonding. udel.edu

C-H Stretch: Strong bands in the 2850–3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the saturated cyclohexane ring and the isopropyl group. libretexts.org

C-O Stretch: A distinct band in the 1050–1150 cm⁻¹ range is indicative of the C-O single bond stretching vibration. smolecule.com

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-H bending and C-C stretching vibrations that are unique to the specific molecule and its stereochemistry. udel.edu

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3600 (broad, strong) | O-H Stretch | Alcohol (-OH) |

| 2850–3000 (strong) | C-H Stretch | Alkane (Cyclohexane & Isopropyl) libretexts.org |

| ~1450 (variable) | C-H Bend | Alkane (Cyclohexane & Isopropyl) |

| 1050–1150 (moderate-strong) | C-O Stretch | Alcohol (-OH) smolecule.com |

Mass Spectrometry (MS) for Fragmentation Analysis

X-ray Crystallography of Derivatives

While X-ray crystallography provides definitive three-dimensional structural information, obtaining suitable single crystals of this compound itself can be challenging. However, this technique is frequently applied to its derivatives. semanticscholar.org For instance, the structures of various ester or arylidene derivatives of related substituted cyclohexanols have been successfully determined using X-ray diffraction analysis. researchgate.net Such studies are crucial for establishing the absolute configuration and solid-state conformation of chiral derivatives, which is vital in fields like asymmetric synthesis and materials science. researchgate.netsci-hub.se

Conformational Analysis of Cyclohexane Ring in this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The stereochemistry (cis or trans) and the conformational equilibrium are determined by the relative positions of the hydroxyl and isopropyl groups.

The bulky isopropyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. spcmc.ac.in This preference significantly influences the conformational equilibrium of the two isomers:

trans-4-Isopropylcyclohexanol: In the most stable conformation of the trans isomer, both the isopropyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric hindrance, making the diequatorial conformer highly favored.

cis-4-Isopropylcyclohexanol: The cis isomer must have one substituent in an equatorial position and the other in an axial position. Given the large steric demand of the isopropyl group, the favored conformation places the isopropyl group in the equatorial position and the smaller hydroxyl group in the axial position. mdpi.com Although less stable than the trans diequatorial conformer, this is the lowest energy state for the cis isomer.

Biological Activities and Mechanistic Pharmacology

Analgesic and Anti-Nociceptive Properties

Research suggests that 4-isopropylcyclohexanol (B103256) possesses analgesic, or pain-relieving, properties. smolecule.com Studies have demonstrated its ability to reduce pain-related behaviors in animal models, pointing to its potential as a novel analgesic agent. dntb.gov.ua The primary mechanism behind these properties appears to be its ability to modulate specific ion channels involved in nociception, the sensory nervous system's response to harmful or potentially harmful stimuli.

This compound exerts its effects by interacting with several types of ion channels that are critical for initiating and propagating pain signals in sensory neurons. smolecule.com Its action is characterized by the modulation of channel gating rather than a direct blockage of the channel pore. smolecule.comdntb.gov.ua This means it influences the opening and closing of these channels, thereby controlling the flow of ions across the neuronal membrane.

This compound has been shown to inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nips.ac.jpnii.ac.jp TRPV1 is a non-selective cation channel primarily known for its role in detecting and transducing noxious heat and the burning sensation caused by capsaicin (B1668287), the active component of chili peppers. nii.ac.jp By inhibiting TRPV1, this compound can reduce the signaling that leads to the perception of burning pain. nih.gov Single-channel analysis has revealed that this compound decreases the open-time of TRPV1 channels without altering the unitary amplitude or closed-time, indicating an effect on the channel's gating mechanism. dntb.gov.ua

Inhibitory Effect on Capsaicin-Activated TRPV1 Currents

Application of 3 mM 4-iPr-CyH-OH significantly inhibited currents activated by 100 nM capsaicin in HEK293T cells expressing mouse TRPV1. researchgate.net

Single-channel recordings showed that 1 mM 4-iPr-CyH-OH reduced the open-time of mTRPV1 currents induced by 10 nM capsaicin. researchgate.net

The compound also demonstrates inhibitory effects on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nips.ac.jpnii.ac.jp TRPA1 is another non-selective cation channel involved in the detection of a wide range of chemical irritants, cold temperatures, and mechanical stress, contributing to inflammatory pain. researchgate.net Similar to its action on TRPV1, this compound reduces the open-time of TRPA1 channels, thereby dampening the neuronal response to noxious stimuli that activate this channel. dntb.gov.ua This broadens the potential analgesic profile of the compound.

Inhibitory Effect on AITC-Activated TRPA1 Currents

3 mM 4-iPr-CyH-OH was shown to inhibit currents activated by 300 μM allyl isothiocyanate (AITC) in HEK293T cells expressing mouse TRPA1. researchgate.net

At the single-channel level, 100 μM 4-iPr-CyH-OH reduced the open-time of mTRPA1 currents induced by 10 μM AITC. researchgate.net

This compound is also an inhibitor of the Anoctamin 1 (ANO1) channel, a calcium-activated chloride channel. nips.ac.jp ANO1 is often co-activated with TRP channels, as the calcium influx through channels like TRPV1 can trigger the opening of ANO1. nih.govresearchgate.net This subsequent chloride efflux further depolarizes the neuron, amplifying the pain signal. nii.ac.jp By inhibiting ANO1, this compound can suppress this amplification, providing an additional mechanism for its analgesic effects. dntb.gov.uanih.gov The compound has been noted to inhibit mouse ANO1 currents more potently than its analogue, isopropylcyclohexane (B1216832) (iPr-CyH). dntb.gov.ua

The inhibitory actions of this compound extend to other TRP channels, including Transient Receptor Potential Melastatin 8 (TRPM8) and Transient Receptor Potential Vanilloid 4 (TRPV4). dntb.gov.uachemicalbook.com TRPM8 is known as the primary cold sensor in the body and is also activated by compounds like menthol (B31143). TRPV4 is involved in sensing osmotic pressure and mechanical stimuli. elifesciences.org The inhibition of these channels suggests that this compound has a broad spectrum of activity across the TRP channel family, potentially influencing a variety of sensory perceptions beyond pain. dntb.gov.ua

A key consequence of the modulation of these various ion channels is the inhibition of action potential generation in sensory neurons. smolecule.com Action potentials are the electrical signals that travel along nerve fibers to transmit information to the central nervous system. In the context of pain, the activation of channels like TRPV1 and TRPA1 leads to depolarization of the sensory neuron membrane, which, if it reaches a certain threshold, triggers an action potential.

Studies have shown that this compound can completely inhibit the generation of action potentials evoked by capsaicin in sensory neurons. nips.ac.jp This demonstrates that the compound's inhibitory effects on ion channels translate into a functional reduction of neuronal excitability, thereby preventing the pain signal from being transmitted. researchgate.net For instance, research has shown that this compound, where the benzene (B151609) ring of 4-isopropylphenol (B134273) is substituted with cyclohexane (B81311), inhibits compound action potentials (CAPs) with an IC50 of 1.5 mM. atlasofscience.org This direct suppression of nerve fiber signaling underscores its potential as an effective analgesic.

Anoctamin 1 (ANO1) Channel Inhibition

In vivo Analgesic Studies (e.g., Capsaicin-induced Pain Models)

Research has indicated that this compound possesses potential analgesic, or pain-relieving, properties. smolecule.com In studies involving mouse sensory neurons, this compound has been shown to inhibit action potentials induced by capsaicin, the active component in chili peppers known for causing a burning sensation. nips.ac.jp This inhibition of action potentials leads to a reduction in pain-related behaviors, suggesting its potential as an analgesic agent.

The mechanism behind this analgesic effect is believed to involve the inhibition of several ion channels that are crucial in pain perception. nih.gov Specifically, this compound has been found to inhibit the transient receptor potential cation channel subfamily V member 1 (TRPV1), the transient receptor potential cation channel subfamily A member 1 (TRPA1), and anoctamin 1 (ANO1) channels. nih.gov The interaction between TRPV1 and ANO1, in particular, is known to enhance pain sensations. jst.go.jp By inhibiting these channels, this compound can reduce membrane depolarization and the generation of action potentials in sensory neurons when they are stimulated by pain-inducing substances like capsaicin. nih.gov This multifaceted inhibition of key pain-related ion channels underscores the compound's potential for pain management.

Table 1: Ion Channel Inhibition by this compound

| Ion Channel | Role in Pain Perception | Inhibition by this compound |

|---|---|---|

| TRPV1 | Activated by capsaicin and heat, transmitting pain signals. | Yes nih.gov |

| TRPA1 | Detects environmental irritants and mediates inflammatory pain. | Yes nih.gov |

| ANO1 | A calcium-activated chloride channel linked to pain signaling. nih.gov | Yes nih.gov |

Antimicrobial Activity Studies

While specific studies detailing the broad-spectrum antimicrobial activity of pure this compound are not extensively available in the provided search results, the general class of compounds to which it belongs, such as those found in essential oils, are known for their antibacterial and antifungal properties. jmb.or.kr For instance, essential oils containing various terpenes and related compounds have demonstrated efficacy against a range of bacterial and fungal strains. jmb.or.kr These include bacteria like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger and Candida albicans. jmb.or.krresearchgate.net The antimicrobial activity is often evaluated by measuring the zone of inhibition in agar (B569324) disc diffusion assays. jmb.or.kr

The proposed mechanisms of antimicrobial action for compounds structurally related to this compound, such as those found in essential oils and other natural extracts, often involve the disruption of the microbial cell membrane. researchgate.netnih.gov This disruption can lead to a loss of cellular integrity and leakage of cytoplasmic contents, ultimately resulting in cell death. nih.govnih.gov

Several models describe how this disruption occurs. One common mechanism is the integration of the lipophilic components of these compounds into the bacterial cell membrane, which alters its fluidity and permeability. mdpi.com This can interfere with essential cellular processes that are membrane-associated, such as electron transport and energy production. nih.gov Another proposed mechanism is the inhibition of enzymes essential for cell wall synthesis or other vital metabolic pathways. researchgate.netmdpi.com For some antimicrobial agents, the action involves the generation of reactive oxygen species that cause oxidative damage to cellular components. researchgate.net

Table 2: General Mechanisms of Antimicrobial Action

| Mechanism | Description |

|---|---|

| Cell Membrane Disruption | Alters the structure and permeability of the cell membrane, leading to leakage of cellular contents. researchgate.netnih.gov |

| Inhibition of Cell Wall Synthesis | Interferes with the production of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com |

| Inhibition of Protein Synthesis | Targets bacterial ribosomes, preventing the translation of essential proteins. basicmedicalkey.com |

| Inhibition of Nucleic Acid Synthesis | Interferes with the replication and transcription of DNA and RNA. mdpi.com |

Efficacy against Bacterial and Fungal Strains

Role as a Precursor in Pharmacologically Active Compound Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules with significant pharmacological activities. smolecule.com

This compound is utilized in the creation of ligands for the nociceptin (B549756) receptor (NOP), also known as the orphanin FQ (N/OFQ) receptor. smolecule.comlookchem.com The nociceptin system is involved in various physiological processes, including pain modulation, and is a target for the development of new analgesics. jpalliativecare.comwikipedia.org Specifically, this compound can be a starting material for synthesizing dihydroindol-2-ones, which have been studied as potential ligands for the nociceptin receptor. smolecule.comlookchem.com The development of selective NOP receptor agonists is an area of active research aimed at producing pain relief with fewer side effects than traditional opioid analgesics. jpalliativecare.com

This compound is also a precursor in the synthesis of glucagon (B607659) receptor antagonists. smolecule.comlookchem.com The glucagon receptor plays a crucial role in regulating blood glucose levels by mediating the effects of the hormone glucagon, which increases glucose production in the liver. nih.gov Antagonists of this receptor are being investigated as a therapeutic approach for managing type 2 diabetes. glucagon.com By blocking the action of glucagon, these antagonists can help to lower blood glucose levels. The synthesis of beta-alanine (B559535) derivatives, which are being explored as potential orally available glucagon receptor antagonists, can originate from precursors like this compound. smolecule.com

Ligands for Nociceptin Receptors

Metabolism and Biotransformation in Biological Systems

The transformation of this compound within biological systems is characterized by specific metabolic pathways and stereochemical considerations. These processes determine the fate and biological impact of the compound following administration.

Metabolic Pathways and Metabolite Identification

In vivo studies have elucidated the metabolic fate of related precursor compounds, providing insight into the biotransformation of the this compound structure. The metabolism of isopropylcyclohexane in male Fischer 344 rats, for instance, leads to the formation of this compound as a primary metabolite through oxidative processes. tandfonline.com Subsequent metabolic steps involve further oxidation of both the cyclohexane ring and the isopropyl group. tandfonline.comtandfonline.com

Identified urinary metabolites from a precursor study, which indicate the metabolic pathways involving the this compound structure, are detailed below.

Table 1: Identified Urinary Metabolites Following Isopropylcyclohexane Administration in Rats tandfonline.comtandfonline.com

| Metabolite Name | Metabolic Process |

|---|---|

| trans-4-Isopropylcyclohexanol | Ring Oxidation |

| cis-4-Isopropylcyclohexanol | Ring Oxidation |

| 2t-hydroxy-4t-isopropylcyclohexanol | Ring Dihydroxylation |

| 2c-hydroxy-4c-isopropyl-cyclohexanol | Ring Dihydroxylation |

| 2c-hydroxy-4t-isopropylcyclohexanol | Ring Dihydroxylation |

| 2-Cyclohexylpropanoic acid | Side-chain Oxidation |

| 2-Cyclohexyl-1,3-propanediol | Side-chain Oxidation |

Stereochemical Aspects of Metabolism

The metabolism and biotransformation of this compound and its precursors are highly stereoselective. The orientation of the hydroxyl and isopropyl groups (cis or trans) significantly influences the metabolic pathway and the biological activity of the resulting isomers.

The biotransformation of the precursor ketone, 4-isopropylcyclohexanone (B42220), has been studied using various microorganisms. Biological reduction by anthracnose fungi, such as Colletotrichum lagenarium, demonstrates high stereoselectivity, predominantly yielding the trans-4-isopropylcyclohexanol isomer. jst.go.jp In one study, the ratio of trans to cis alcohol products was 11:1 after a seven-day incubation period, highlighting the preference for the formation of the trans isomer in this fungal system. jst.go.jp

Conversely, chemoenzymatic methods using specific alcohol dehydrogenases (ADHs) can be employed to selectively produce the cis-isomer. researchgate.net The use of commercial ADHs for the reduction of 4-isopropylcyclohexanone has been shown to achieve high conversions and diastereoisomeric excess for cis-4-isopropylcyclohexanol. researchgate.net This stereochemical control is significant as the cis isomer is often a more potent odorant in fragrance applications. researchgate.net

Table 2: Stereoselectivity in the Biotransformation of 4-Isopropylcyclohexanone

| Biocatalyst | Major Product | Isomer Ratio (trans:cis) | Reference |

|---|---|---|---|

| Colletotrichum lagenarium (fungus) | trans-4-Isopropylcyclohexanol | 11:1 | jst.go.jp |

| Selected Alcohol Dehydrogenases (ADHs) | cis-4-Isopropylcyclohexanol | High d.e. for cis | researchgate.net |

Comparison with Analogues and Structure-Activity Relationships

The biological activity of this compound is best understood by comparing it to its structural analogues. These comparisons help to elucidate the structure-activity relationships (SAR), revealing which molecular features are crucial for its effects.